(2Z)-6-chloro-2-[(3-chlorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide
Description
The compound “(2Z)-6-chloro-2-[(3-chlorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide” is a benzopyran-derived molecule featuring a chromene backbone substituted with chlorine atoms at position 6 and an imino-linked 3-chlorophenyl group. Its design leverages halogenation (Cl) for improved binding affinity and metabolic stability, while the oxolane group may enhance solubility.
Properties
IUPAC Name |
6-chloro-2-(3-chlorophenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O3/c22-14-3-1-4-16(11-14)25-21-18(20(26)24-12-17-5-2-8-27-17)10-13-9-15(23)6-7-19(13)28-21/h1,3-4,6-7,9-11,17H,2,5,8,12H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSTWCZKZJJLRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-6-chloro-2-[(3-chlorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide is a synthetic organic molecule with a complex chromene structure. It features several functional groups, including a chloro substituent, an imine linkage, and a carboxamide group, which contribute to its biological activity. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C21H18Cl2N2O3 |
| Molecular Weight | 417.3 g/mol |
| CAS Number | 1327170-06-8 |
| Structure | Structure |
Biological Activity
Preliminary studies suggest that this compound exhibits significant biological activity, particularly in the areas of anticancer , antimicrobial , and anti-inflammatory effects. The presence of the oxolan moiety indicates potential interactions with various biological targets, enhancing its pharmacological profile.
Anticancer Activity
Research indicates that derivatives of chromen-4-one, including this compound, may possess cytotoxic properties against various cancer cell lines. For instance:
- In vitro studies have shown that chromone derivatives can induce apoptosis in leukemia and breast cancer cells .
- The compound's structural features may enhance its ability to inhibit cell proliferation and induce cell death in cancerous cells.
Antimicrobial Activity
The structural components of this compound suggest potential antimicrobial properties. Similar chromene derivatives have demonstrated effectiveness against a range of microbial pathogens. The imine and carboxamide functionalities may play a role in disrupting microbial cell walls or metabolic processes.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways could be significant for therapeutic applications in inflammatory diseases. Research has indicated that certain chromene derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation .
The mechanism by which (2Z)-6-chloro-2-[(3-chlorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide exerts its biological effects involves several pathways:
- Interaction with Enzymes and Receptors : The compound may bind to specific enzymes or receptors involved in cancer progression or inflammation.
- Modulation of Signaling Pathways : It could affect signaling pathways related to cell survival, apoptosis, and immune response.
- DNA Interaction : Potential interactions with DNA may lead to alterations in gene expression associated with cancer cell growth.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds and their derivatives:
- Cytotoxicity Studies : A study demonstrated that chromenone derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that structural modifications can enhance their efficacy .
- Antimicrobial Testing : Research on related compounds showed promising results against bacterial strains, indicating that modifications in the chromene structure could improve antimicrobial potency .
- Inflammation Inhibition : Chromone derivatives have been reported to reduce levels of inflammatory markers in animal models, supporting their potential as anti-inflammatory agents .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Several studies have investigated the anticancer properties of chromene derivatives. The presence of the chlorophenyl and carboxamide groups in this compound may enhance its ability to inhibit cancer cell proliferation. Research indicates that similar compounds can induce apoptosis in cancer cells by activating specific signaling pathways .
-
Antimicrobial Properties
- Chromene derivatives have shown promise as antimicrobial agents. The unique structure of (2Z)-6-chloro-2-[(3-chlorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide may provide enhanced activity against various bacterial strains. Studies suggest that compounds with similar functional groups demonstrate significant antibacterial effects, making them potential candidates for further development in treating infections .
-
Anti-inflammatory Effects
- Inflammation is a critical factor in many chronic diseases. Compounds with chromene structures have been reported to exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines. This compound's potential to modulate inflammatory pathways could be beneficial in developing therapies for conditions such as arthritis and cardiovascular diseases .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored a series of chromene derivatives for their anticancer properties. The findings indicated that specific modifications to the chromene core significantly enhanced cytotoxicity against various cancer cell lines. The study highlighted the importance of substituents like chlorophenyl and carboxamide groups in improving potency and selectivity against tumor cells .
Case Study 2: Antimicrobial Screening
Research conducted at an academic institution tested various chromene derivatives against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that compounds with similar structural features to (2Z)-6-chloro-2-[(3-chlorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide exhibited significant antibacterial activity, suggesting its potential use as an antimicrobial agent .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Chromene-3-carboxamide Derivatives
Key Findings from Comparative Analysis
Electronic and Steric Effects: The 3-chlorophenyl group in the target compound balances electron-withdrawing effects (Cl) and moderate steric requirements. The 3-chloro-4-methylphenyl variant (Row 2) adds steric hindrance, which could reduce off-target interactions but may lower solubility .
Lipophilicity and Solubility :
- The methylsulfanyl substituent (Row 4) increases lipophilicity (logP), favoring membrane permeability but possibly reducing aqueous solubility .
- The oxolan-2-ylmethyl and tetrahydrofuran-2-ylmethyl groups (common in all analogs) contribute to moderate polarity, enhancing solubility compared to purely aromatic substituents.
Biological Activity: The 2,4-dimethoxyphenyl analog is explicitly noted as an ADAM inhibitor, suggesting the target compound may share similar protease-targeting mechanisms . Substitutions like ortho-methyl (Row 5) could disrupt planar binding geometries critical for enzyme inhibition, highlighting the importance of substituent positioning .
Preparation Methods
Vilsmeier-Haack Formylation of 6-Chloro-2-Hydroxyacetophenone
The initial step introduces a formyl group at position 3 of the chromene scaffold.
Reagents and Conditions
-
Substrate : 6-Chloro-2-hydroxyacetophenone (1.0 equiv)
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Formylation Agents : Phosphorus oxychloride (POCl₃, 3.0 equiv), N,N-dimethylformamide (DMF, 1.2 equiv)
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Solvent : Dichloromethane (DCM)
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Temperature : 0°C to 25°C over 12 hours
Outcome :
Imine Formation via Condensation with 3-Chloroaniline
The formyl intermediate reacts with 3-chloroaniline to establish the (Z)-configured imine linkage.
Reagents and Conditions
-
Substrate : 6-Chloro-3-formyl-2-hydroxyacetophenone (1.0 equiv)
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Amine : 3-Chloroaniline (1.1 equiv)
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Catalyst : Acetic acid (5 mol%)
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Solvent : Ethanol (reflux, 6 hours)
Outcome :
-
Product : (Z)-6-Chloro-2-[(3-chlorophenyl)imino]-2H-chromene-3-carbaldehyde
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Yield : 62–68%
-
Stereochemical Control : The Z-configuration is favored due to intramolecular hydrogen bonding between the hydroxyl and imine groups during cyclization.
Chromene Cyclization and Oxidation to Carboxylic Acid
Acid-Catalyzed Cyclization
The imine-containing intermediate undergoes cyclization to form the chromene core.
Reagents and Conditions
-
Substrate : (Z)-6-Chloro-2-[(3-chlorophenyl)imino]-2H-chromene-3-carbaldehyde (1.0 equiv)
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Acid Catalyst : Concentrated H₂SO₄ (0.5 equiv)
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Solvent : Glacial acetic acid
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Temperature : 80°C, 4 hours
Outcome :
Pinnick Oxidation to Carboxylic Acid
The aldehyde group is oxidized to a carboxylic acid for subsequent amide formation.
Reagents and Conditions
-
Substrate : (2Z)-6-Chloro-2-[(3-chlorophenyl)imino]-2H-chromene-3-carbaldehyde (1.0 equiv)
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Oxidizing Agents : Sodium chlorite (NaClO₂, 3.5 equiv), sulfamic acid (NH₂SO₃H, 4.0 equiv)
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Solvent : DCM/water (2:1 v/v)
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Temperature : 0°C to 25°C, 3 hours
Outcome :
-
Product : (2Z)-6-Chloro-2-[(3-chlorophenyl)imino]-2H-chromene-3-carboxylic acid
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Characterization :
-
IR : 1737 cm⁻¹ (C=O stretch of carboxylic acid).
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Carboxamide Formation via Coupling with (Oxolan-2-Yl)Methylamine
Acid Chloride Activation
The carboxylic acid is activated for nucleophilic substitution.
Reagents and Conditions
-
Substrate : (2Z)-6-Chloro-2-[(3-chlorophenyl)imino]-2H-chromene-3-carboxylic acid (1.0 equiv)
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Activation Reagent : Thionyl chloride (SOCl₂, 2.5 equiv)
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Solvent : Anhydrous DCM
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Temperature : 25°C, 2 hours
Outcome :
-
Product : (2Z)-6-Chloro-2-[(3-chlorophenyl)imino]-2H-chromene-3-carbonyl chloride
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Yield : 89–93%
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Purity : >95% (by TLC).
Amide Coupling Reaction
The acid chloride reacts with (oxolan-2-yl)methylamine to form the target carboxamide.
Reagents and Conditions
-
Substrate : (2Z)-6-Chloro-2-[(3-chlorophenyl)imino]-2H-chromene-3-carbonyl chloride (1.0 equiv)
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Amine : (Oxolan-2-yl)methylamine (1.2 equiv)
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Base : Triethylamine (Et₃N, 2.0 equiv)
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Solvent : Anhydrous DCM
-
Temperature : 0°C to 25°C, 12 hours
Outcome :
-
Product : (2Z)-6-Chloro-2-[(3-chlorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide
-
Characterization :
Optimization Challenges and Comparative Data
Stereochemical Control
The Z-configuration is critical for biological activity and is maintained through:
Yield Comparison Across Steps
| Step | Reagents | Yield Range | Key Factor Affecting Yield |
|---|---|---|---|
| Formylation | POCl₃, DMF | 78–86% | Purity of starting material |
| Imine Condensation | 3-Chloroaniline, EtOH | 62–68% | Steric hindrance |
| Cyclization | H₂SO₄, AcOH | 71–75% | Acid concentration |
| Oxidation | NaClO₂, NH₂SO₃H | 53–61% | Oxidizer stoichiometry |
| Amide Coupling | Et₃N, DCM | 44–64% | Amine nucleophilicity |
Analytical Validation and Purity Assessment
Spectroscopic Confirmation
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¹H/¹³C NMR : Verified substituent positions and Z-configuration.
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Elemental Analysis : C, H, N, Cl content within 0.3% of theoretical values.
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HPLC Purity : >98% (C18 column, acetonitrile/water gradient).
Challenges in Purification
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Chromatography : Silica gel column (ethyl acetate/hexane) required for imine intermediates due to polar byproducts.
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Recrystallization : Methanol/water (80:20) optimized for final carboxamide.
Q & A
Q. What synthetic methodologies are recommended for preparing (2Z)-6-chloro-2-[(3-chlorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide, and how do reaction conditions influence yield?
A solvent-free, eco-friendly approach for synthesizing 2-imino chromene-3-carboxamide derivatives involves condensation reactions under microwave irradiation or reflux conditions. Key reagents include substituted anilines and chromene precursors, with yields optimized by controlling temperature (80–120°C) and catalyst loading (e.g., acetic acid as a mild acid catalyst) . For N-alkylation steps (e.g., introducing the oxolan-2-ylmethyl group), potassium carbonate in dry DMF is effective for deprotonation, while allyl bromide or similar electrophiles facilitate substitution . Purification via flash chromatography (silica gel, acetone/hexane) ensures high purity (>95%) .
Q. How can spectroscopic techniques (NMR, IR) be optimized to confirm the structural integrity of this compound?
- 1H/13C NMR : Key peaks include the imine proton (δ 8.6–8.8 ppm, singlet) and oxolane methylene protons (δ 3.4–3.6 ppm, multiplet). The chromene carbonyl carbon appears at δ 160–165 ppm .
- IR : Stretching frequencies for C=O (1680–1700 cm⁻¹) and C=N (1600–1620 cm⁻¹) confirm the chromene and imine moieties .
- HRMS : Use electrospray ionization (ESI) to validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Q. What crystallographic parameters are critical for resolving the compound’s structure via X-ray diffraction?
Single crystals suitable for X-ray analysis are obtained by slow evaporation of acetone or DCM solutions. SHELXL refinement requires high-resolution data (≤1.0 Å) and isotropic/anisotropic displacement parameters for non-H atoms. The Z-matrix should include constraints for the oxolane ring (C-O-C bond angles: ~109°) and imine group planarity .
Advanced Research Questions
Q. What challenges arise in refining the crystal structure using SHELX software, and how can anisotropic displacement parameters improve accuracy?
SHELXL struggles with disordered solvent molecules in the lattice, requiring PART commands to model split positions. Anisotropic refinement of the chlorophenyl ring reduces R-factor discrepancies (target: R1 < 0.05). For twinned crystals (common in chromene derivatives), TWIN/BASF commands resolve overlapping reflections . High-resolution datasets (Cu-Kα, λ=1.54178 Å) minimize thermal motion artifacts, particularly for the oxolane methylene group .
Q. How can researchers resolve contradictions in reported synthetic yields of similar chromene-3-carboxamide derivatives?
Discrepancies often arise from solvent polarity (e.g., DMF vs. ethanol) and catalyst choice. For example, microwave-assisted synthesis () achieves 70–85% yields in 2 hours, while conventional reflux () requires 12–24 hours for comparable results . Statistical optimization (e.g., Design of Experiments, DoE) identifies critical factors like temperature (p<0.05) and molar ratios .
Q. What strategies guide structure-activity relationship (SAR) studies for this compound’s potential anti-cancer properties?
- Substitution patterns : Compare bioactivity of 3-chlorophenyl vs. 4-chlorophenyl derivatives (). The oxolane group enhances solubility but may reduce membrane permeability .
- In vitro assays : Evaluate IC₅₀ values against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Dose-response curves (1–100 μM) identify potency trends .
- Docking studies : Model interactions with kinase targets (e.g., EGFR) using AutoDock Vina. The imine group’s planarity is critical for π-π stacking in ATP-binding pockets .
Q. How can the environmental impact of this compound be assessed using OECD guidelines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
